8-Hydroxyerythromycin A

Acid Stability Macrolide Degradation Oral Bioavailability

8-Hydroxyerythromycin A (CAS 51433-35-3) is a semi-synthetic macrolide antibiotic derived from erythromycin A via hydroxylation of the 8,9-anhydro-6,9-hemiketal intermediate. It possesses antibacterial activity characteristic of the macrolide class.

Molecular Formula C37H67NO14
Molecular Weight 749.9 g/mol
Cat. No. B15566007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxyerythromycin A
Molecular FormulaC37H67NO14
Molecular Weight749.9 g/mol
Structural Identifiers
InChIInChI=1S/C37H67NO14/c1-14-24-37(10,46)29(41)21(5)28(40)34(7,44)17-35(8,45)31(52-33-26(39)23(38(11)12)15-18(2)48-33)19(3)27(20(4)32(43)50-24)51-25-16-36(9,47-13)30(42)22(6)49-25/h18-27,29-31,33,39,41-42,44-46H,14-17H2,1-13H3/t18?,19?,20?,21?,22-,23?,24-,25?,26+,27+,29+,30?,31+,33?,34-,35+,36+,37+/m0/s1
InChIKeyNSHOMXGWIJQXQG-RKQBTDTCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

8-Hydroxyerythromycin A for Research Procurement: A Semi-Synthetic Macrolide with Differential Acid Stability


8-Hydroxyerythromycin A (CAS 51433-35-3) is a semi-synthetic macrolide antibiotic derived from erythromycin A via hydroxylation of the 8,9-anhydro-6,9-hemiketal intermediate [1]. It possesses antibacterial activity characteristic of the macrolide class . Its key differentiating feature is a marked enhancement in acid stability relative to the parent compound erythromycin A [1].

Why 8-Hydroxyerythromycin A Cannot Be Substituted with Erythromycin A or 14-Hydroxyerythromycin A


Generic substitution with erythromycin A is precluded by a critical liability: erythromycin A undergoes rapid acid-catalyzed degradation in the stomach to the inactive anhydroerythromycin A, limiting oral bioavailability and necessitating enteric coating in pharmaceutical formulations [1]. In contrast, 8-hydroxyerythromycin A exhibits acid stability 500-600 times greater than erythromycin A [1], directly addressing this fundamental pharmacokinetic limitation of the parent scaffold. While 14-hydroxyerythromycin A derivatives show superior in vitro antimicrobial activity compared to parent compounds [2], their acid stability profile relative to 8-hydroxyerythromycin A has not been established in head-to-head comparisons. Therefore, for applications requiring acid-stable erythromycin scaffolds—such as oral formulation development, forced-degradation impurity profiling, or acid-resistant macrolide engineering—8-hydroxyerythromycin A provides a uniquely stabilized erythromycin A core that other hydroxy derivatives cannot directly replace without empirical validation.

Quantitative Differentiation Evidence for 8-Hydroxyerythromycin A in Scientific Procurement


Acid Stability: 500-600-Fold Enhancement Over Erythromycin A

8-Hydroxyerythromycin A exhibits stability against acids that is 500-600 times greater than that of erythromycin A [1]. Erythromycin A is known to rapidly degrade under acidic conditions to yield the inactive anhydroerythromycin A, a major limitation for oral administration [1]. This differential stability provides a clear rationale for selecting 8-hydroxyerythromycin A over erythromycin A in any experimental or formulation context where exposure to low pH is anticipated.

Acid Stability Macrolide Degradation Oral Bioavailability

In Vitro Antibacterial Activity: 50% of Erythromycin A Against Bacillus pumilus

In vitro antibacterial testing against Bacillus pumilus using the cylinder method showed that 8-hydroxyerythromycin A assays at 500 μg/mg in erythromycin A units [1]. This represents approximately half the activity of the parent antibiotic erythromycin A, which is assigned a baseline potency of 1000 units/mg [1]. This quantitative reduction in potency is offset by the substantial gain in acid stability.

Antibacterial Activity Bacillus pumilus Cylinder Method

11,12-Cyclic Carbonate Derivative: Superior Antibacterial Activity to Parent Compound

Treatment of 8-hydroxyerythromycin A with ethylene carbonate yields the 11,12-cyclic carbonate of 8-hydroxyerythromycin A. This derivative exhibits antibacterial activity against Bacillus pumilus corresponding to 1250 μg/mg in erythromycin A units [1]. This represents a 2.5-fold increase in potency relative to the parent 8-hydroxyerythromycin A (500 μg/mg) and a 25% increase relative to erythromycin A (1000 μg/mg) in the same assay system [1]. This demonstrates that the 8-hydroxy scaffold can serve as a versatile intermediate for generating derivatives with improved antibacterial profiles.

Cyclic Carbonate Derivative Synthesis Antibacterial Potency

Synthetic Utility: Preparation of 8-Hydroxyerythromycin A from Erythromycin A

8-Hydroxyerythromycin A is synthesized by hydroxylation of the double bond of 8,9-anhydro-6,9-hemiketal of erythromycin A using m-chloroperbenzoic acid, followed by reduction of the N-oxide intermediate [1]. This two-step process (via US Patent 3,855,200) provides a defined synthetic route to the acid-stable derivative [2]. The availability of a robust synthetic protocol enables researchers to access the compound without reliance on limited commercial sources, supporting reproducible in-house synthesis.

Synthetic Route Hydroxylation m-Chloroperbenzoic Acid

Prioritized Research and Industrial Applications of 8-Hydroxyerythromycin A Based on Differential Evidence


Acid-Stable Macrolide Scaffold for Oral Formulation Development

Given its 500-600-fold greater acid stability relative to erythromycin A [1], 8-hydroxyerythromycin A is the preferred erythromycin scaffold for designing oral formulations that bypass the need for enteric coating. Researchers can use it as a reference compound to evaluate acid-resistant macrolide candidates or as a direct precursor for synthesizing acid-stable derivatives.

Reference Standard for Erythromycin Forced-Degradation Impurity Profiling

Because 8-hydroxyerythromycin A is generated from erythromycin A under oxidative conditions [2], it serves as a critical reference standard in HPLC/LC-MS methods for identifying and quantifying degradation products in erythromycin formulations exposed to acidic or oxidative stress conditions [2].

Synthetic Intermediate for Enhanced-Potency Cyclic Carbonate Derivatives

The conversion of 8-hydroxyerythromycin A to its 11,12-cyclic carbonate yields a compound with antibacterial activity of 1250 μg/mg, exceeding both the parent compound and erythromycin A [3]. This positions 8-hydroxyerythromycin A as a strategic intermediate for medicinal chemistry efforts aimed at developing macrolide derivatives with improved antibacterial potency.

In Vitro Comparator for Structure-Activity Relationship (SAR) Studies

The well-defined 50% reduction in antibacterial activity against Bacillus pumilus compared to erythromycin A [1] makes 8-hydroxyerythromycin A a valuable comparator in SAR studies. It provides a quantifiable baseline to assess how subsequent chemical modifications at the 8-position influence both antimicrobial activity and acid stability.

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